2-(2,6-Difluorophenyl)thiazolidine
Overview
Description
2-(2,6-Difluorophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 2,6-difluorophenyl group. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the 2,6-difluorophenyl group enhances the compound’s chemical properties, making it a valuable scaffold in drug design and synthesis.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 2-(2,6-difluorophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a stable thiazolidine product .
Biochemical Pathways
For instance, thiazolidine derivatives have been used in the development of potent antidiabetic derivatives .
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of this compound.
Result of Action
Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability of thiazolidine products formed under physiological conditions has been noted , suggesting that physiological environment factors may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-(2,6-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound has been observed to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions. It can undergo degradation under specific circumstances, which can affect its long-term efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, it has been observed to accumulate in the liver and kidneys, where it can exert its therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its efficacy in modulating cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorophenyl)thiazolidine typically involves the reaction of 2,6-difluorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives, which can be further explored for their biological activities and applications .
Scientific Research Applications
2-(2,6-Difluorophenyl)thiazolidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Thiazolidin-4-one: Known for its diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Uniqueness
2-(2,6-Difluorophenyl)thiazolidine stands out due to the presence of the 2,6-difluorophenyl group, which enhances its chemical stability and biological activity. This unique substitution pattern makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVPWITSVTLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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